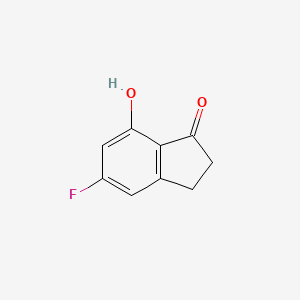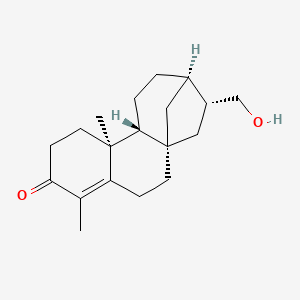
(16R)-17-Hydroxy-19-norkaura-4-ene-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(16R)-17-Hydroxy-19-norkaura-4-ene-3-one, also known as 19-Norandrostenedione, is a synthetic steroid hormone that is commonly used in scientific research. This compound is a prohormone that can be converted into testosterone or estrogen in the body. It has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of (16R)-17-Hydroxy-19-norkaura-4-ene-3-one involves its conversion into testosterone or estrogen in the body. Testosterone is an androgenic hormone that is responsible for the development of male sexual characteristics, while estrogen is a female hormone that is responsible for the development of female sexual characteristics. These hormones play a crucial role in various physiological processes, including muscle growth, bone density, and libido.
Biochemical and Physiological Effects:
(16R)-17-Hydroxy-19-norkaura-4-ene-3-one has been shown to have anabolic and androgenic effects, which may make it useful in the treatment of certain medical conditions. It has been shown to increase muscle mass and strength, improve bone density, and enhance libido. However, it may also have some negative effects on the body, including liver damage, cardiovascular disease, and hormonal imbalances.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (16R)-17-Hydroxy-19-norkaura-4-ene-3-one in lab experiments is its ability to mimic the effects of testosterone and estrogen in the body. This makes it a useful tool for investigating the physiological and biochemical effects of these hormones. However, one limitation of using this compound is its potential for negative side effects, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving (16R)-17-Hydroxy-19-norkaura-4-ene-3-one. One area of interest is its potential use in the treatment of certain medical conditions, such as osteoporosis, muscle wasting, and hypogonadism. Another area of interest is its potential use as a performance-enhancing drug, although this is a controversial topic that requires further investigation. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
In conclusion, (16R)-17-Hydroxy-19-norkaura-4-ene-3-one is a synthetic steroid hormone that has been used in various scientific studies to investigate its potential applications in the field of medicine. While it has shown promise in certain areas, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of (16R)-17-Hydroxy-19-norkaura-4-ene-3-one involves the conversion of dehydroepiandrosterone (DHEA) to androstenedione, which is then converted to (16R)-17-Hydroxy-19-norkaura-4-ene-3-onetenedione. This process involves several chemical reactions, including oxidation, reduction, and cyclization. The final product is a white crystalline powder that is soluble in ethanol and methanol.
Applications De Recherche Scientifique
(16R)-17-Hydroxy-19-norkaura-4-ene-3-one has been used in various studies to investigate its potential applications in the field of medicine. It has been shown to have anabolic and androgenic effects, which may make it useful in the treatment of certain medical conditions, such as osteoporosis, muscle wasting, and hypogonadism.
Propriétés
IUPAC Name |
(1S,9S,10R,13R,14R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-4-en-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-12-15-5-8-19-9-13(14(10-19)11-20)3-4-17(19)18(15,2)7-6-16(12)21/h13-14,17,20H,3-11H2,1-2H3/t13-,14+,17+,18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVJYKGXRDAJAR-CZAUZLFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@]34C[C@@H](CC[C@H]3[C@@]2(CCC1=O)C)[C@@H](C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(16R)-17-Hydroxy-19-norkaura-4-ene-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

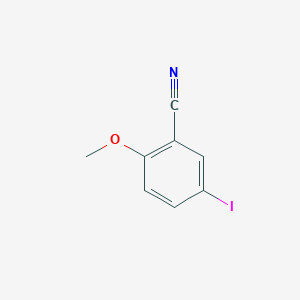
![4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B2611168.png)
![2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide](/img/structure/B2611170.png)
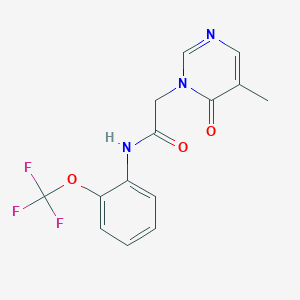
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2611177.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2611179.png)
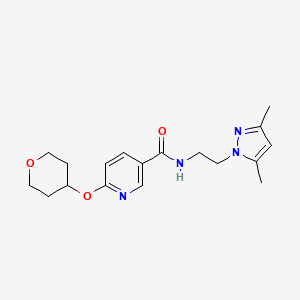
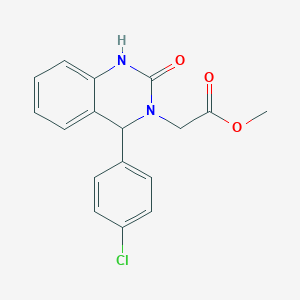
![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B2611185.png)
